2-(2-Oxo-3-phenylpropyl)benzaldehyde, also known by its CAS number 831171-86-9, is an organic compound characterized by a benzaldehyde functional group attached to a propyl chain that contains a ketone. The molecular formula for this compound is with a molecular weight of approximately 238.28 g/mol. This compound is classified under the category of aromatic aldehydes, which are known for their distinct aromatic properties and reactivity due to the presence of the aldehyde functional group.
The synthesis of 2-(2-oxo-3-phenylpropyl)benzaldehyde can be achieved through various methods, including multicomponent reactions and traditional organic synthesis techniques. One notable approach involves the condensation of benzaldehyde with appropriate ketones or aldehydes, often under catalytic conditions to facilitate the reaction.
A common synthetic route includes:
Research indicates that specific catalysts can lead to different product distributions, emphasizing the importance of reaction conditions in the synthesis of this compound .
The molecular structure of 2-(2-oxo-3-phenylpropyl)benzaldehyde features:
Key structural data includes:
2-(2-Oxo-3-phenylpropyl)benzaldehyde participates in various chemical reactions typical of aldehydes and ketones:
The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbon in both the aldehyde and ketone functional groups, allowing for nucleophilic attack by various reagents.
The mechanism of action for reactions involving 2-(2-oxo-3-phenylpropyl)benzaldehyde typically follows standard pathways for carbonyl compounds:
The chemical properties include its solubility in organic solvents and reactivity towards nucleophiles due to its electrophilic carbonyl groups. The LogP value indicates moderate lipophilicity, suggesting potential applications in pharmaceutical formulations .
2-(2-Oxo-3-phenylpropyl)benzaldehyde has several scientific applications:
This aromatic carbonyl compound integrates two pharmacologically significant motifs: a benzaldehyde unit and a 2-oxo-3-phenylpropyl side chain. Its molecular architecture positions it as a versatile precursor for synthesizing nitrogen-containing heterocycles with established bioactivity profiles. The strategic placement of the reactive aldehyde group adjacent to a ketone-bearing alkyl chain enables diverse chemical transformations, facilitating its incorporation into complex medicinal chemistry scaffolds targeting enzymatic pathways and proliferative disorders [1] [9].
Benzaldehyde derivatives serve as critical building blocks in medicinal chemistry due to their dual functionality: the aldehyde group participates in condensation reactions, while the aromatic ring enables hydrophobic interactions with biological targets. These compounds exhibit pronounced inhibitory activity against enzymes overexpressed in pathological conditions, particularly carbonic anhydrases (CAs) and α-glucosidases.
Table 1: Enzyme Inhibitory Activity of Benzaldehyde-Based Compounds
| Compound Class | Target Enzyme | IC₅₀ (μM) | Key Structural Features |
|---|---|---|---|
| 1,3,4-Oxadiazole hybrids | Carbonic anhydrase II | 12.1 - 53.6 | Oxadiazole linkage to benzenesulfonamide |
| Michael adducts | α-Glucosidase | 305 ± 3.8 | Pyrimidine-2,4,6-trione core |
| Triazole-benzenesulfonamides | CA IX/XII | 4.8 - 86.2 | Triazole tether with hydrophobic tail |
Molecular hybridization strategies frequently incorporate benzaldehyde-derived fragments to enhance target affinity. For instance, 1,3,4-oxadiazole-benzaldehyde hybrids demonstrate CA-II inhibition through hydrogen bonding with Thr199, Thr200, and Gln92 residues at the enzyme's active site entrance. The benzaldehyde component facilitates π-stacking interactions within the hydrophobic pocket, contributing to selectivity profiles against off-target isoforms [2] [8]. Similarly, pyrimidine-trione benzaldehyde conjugates exhibit α-glucosidase inhibition severalfold stronger than acarbose (IC₅₀ = 841 ± 1.73 μM), attributable to hydrogen bonding between the aldehyde carbonyl and catalytic residues [7].
The 2-oxo-3-phenylpropyl moiety (C₆H₅-CH₂-C(O)-CH₂-) represents a privileged pharmacophore conferring distinct electronic and steric properties to bioactive molecules. This motif features:
Structural analogs like 3-oxo-2-phenylpropanenitrile demonstrate the significance of the benzylketone arrangement, where the nitrile group serves as a hydrogen-bond acceptor comparable to the aldehyde function in our target compound [5]. Computational analyses reveal that the 2-oxo-3-phenylpropyl group adopts a planar conformation when conjugated with benzaldehyde, facilitating insertion into enzyme active sites through:
Hybrid molecules containing this motif show enhanced cellular permeability due to balanced lipophilicity (LogP ~2-4), aligning with drug-likeness parameters per Lipinski's rule of five. The presence of the ketone functionality also provides a site for prodrug derivatization via Schiff base formation or reduction to hydroxy derivatives for sustained release [1] [5].
Quinoxaline-oxadiazole hybrids represent an established class of antitumor agents with multi-target mechanisms. The historical development of these hybrids demonstrates progressive optimization:
Table 2: Evolution of Quinoxaline-Oxadiazole Anticancer Agents
| Generation | Structural Features | Potency Range (GI₅₀, μM) | Mechanistic Insights |
|---|---|---|---|
| First | Simple quinoxaline-oxadiazole conjugation | >10 | DNA intercalation |
| Second | Halogen substitution at C7 of quinoxaline | 5-10 | Topoisomerase inhibition |
| Third | Trifluoromethyl-quinoxaline with oxadiazole | 1.85-2.0 | Tubulin disruption & cell cycle arrest |
Early hybrids (e.g., echinomycin derivatives) functioned primarily as DNA intercalators but suffered from dose-limiting toxicities. Structural refinements introduced halogen atoms at the C7 position of quinoxaline, enhancing potency against renal carcinoma (UO-31) and breast cancer (MCF-7) cell lines. The breakthrough emerged with trifluoromethyl-substituted derivatives such as compound 24 (7-trifluoromethyl-quinoxaline conjugated to C5-phenyl-1,3,4-oxadiazole), which demonstrated exceptional activity against breast adenocarcinoma (MCF-7 GI₅₀: 1.85 μM; MDA-MB-468 GI₅₀: 1.95 μM) through S-phase cell cycle arrest and apoptosis induction [6].
The oxadiazole component contributes to this bioactivity by:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5